REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:11].COC[O:15][CH3:16]>OS(O)(=O)=O>[Cl:11][CH2:7][C:8]1[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:16]=1[OH:15]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
152.4 g
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-necked flask equipped with mechanical overhead stirrer, gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
Gaseous HCl was bubbled through the mixture for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During this time a thick white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
the yellow powder was dried over night under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |